molecular formula C32H49N5O7 B1266300 Boc-Val-Leu-Lys-MCA CAS No. 73554-84-4

Boc-Val-Leu-Lys-MCA

Cat. No. B1266300
CAS RN: 73554-84-4
M. Wt: 615.8 g/mol
InChI Key: KVLPXRKIIFWZLM-DPZBCOQUSA-N
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Description

Synthesis Analysis

The synthesis of Boc-Val-Leu-Lys-MCA involves coupling the amino acids with the fluorogenic MCA group. This process typically employs standard peptide synthesis techniques, such as solid-phase synthesis, to ensure the accurate sequence and purity of the peptide. The introduction of the MCA group is critical as it enables the peptide to serve as a substrate for specific enzymes, allowing for the quantification of enzymatic activity based on fluorescence emission upon cleavage (Kato et al., 1980).

Molecular Structure Analysis

The molecular structure of Boc-Val-Leu-Lys-MCA and related peptides has been determined using various techniques such as X-ray crystallography. These studies reveal the peptide's conformation and how its structure may influence its reactivity with enzymes. For example, research on similar peptides has shown that they can adopt specific conformations such as β-turns or α-helices, which are critical for their interaction with target enzymes (Narula et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of Boc-Val-Leu-Lys-MCA is largely defined by its peptide bonds and the fluorogenic MCA group. The peptide can undergo specific enzymatic cleavage, particularly by plasmin, which cleaves the peptide bond adjacent to the MCA group, resulting in fluorescence. This property is exploited in biochemical assays to measure the activity of plasmin and other similar enzymes (Kato et al., 1980).

Physical Properties Analysis

The physical properties of Boc-Val-Leu-Lys-MCA, such as solubility, stability, and fluorescence characteristics, are essential for its application in laboratory assays. The peptide is designed to be soluble in common solvents used in biochemical assays, and its stability is crucial for consistent results. The fluorescence properties of the MCA group, including its excitation and emission wavelengths, are fundamental for detecting enzymatic activity.

Chemical Properties Analysis

The chemical properties of Boc-Val-Leu-Lys-MCA, including its reactivity towards specific enzymes, play a vital role in its applications. The specificity of the peptide substrate for plasmin, due to the presence of the Lys-MCA bond, allows for the selective measurement of plasmin activity in complex biological samples. This specificity and the resulting fluorescence upon cleavage are what make Boc-Val-Leu-Lys-MCA a valuable tool in biochemistry (Kato et al., 1980).

Scientific Research Applications

Application in Fluorogenic Peptide Substrate Development

Boc-Val-Leu-Lys-MCA has been utilized in the development of fluorogenic peptide substrates, particularly for the assay of plasmin, an important enzyme in blood clotting. Kato et al. (1980) found that Boc-Val-Leu-Lys-MCA is a useful substrate for the specific and sensitive assay of plasmin, offering a method to study plasmin's role in fibrinolysis (Kato et al., 1980).

Enzyme Research in Food Biochemistry

In the context of food biochemistry, Kawaguchi and Doi (2006) explored the substrate specificity of an aminopeptidase derived from Japanese barley flour. Boc-Val-Leu-Lys-MCA was observed to be slightly hydrolyzed by this enzyme, aiding in the understanding of the enzyme's specificity and potential applications in food processing (Kawaguchi & Doi, 2006).

Role in Plant Biotechnology

Minami and Fukuda (2004) investigated the endopeptidase activities during in vitro tracheary element differentiation in Zinnia cells. They used Boc-Val-Leu-Lys-MCA as a substrate to study the activities of specific proteases, contributing to our understanding of protease function in plant cell differentiation (Minami & Fukuda, 2004).

Exploration in Marine Biology

Sawada et al. (1982) examined the protease in sperm of the solitary ascidian, Halocynthia roretzi, using substrates like Boc-Val-Leu-Lys-MCA. Their study provided insights into the role of this enzyme in fertilization, contributing to our understanding of marine reproductive biology (Sawada et al., 1982).

Studies in Parasitology

Yamakami and Hamajima (1987) purified a neutral thiol protease from the larvae of the trematode parasite Paragonimus westermani, using Boc-Val-Leu-Lys-MCA as a substrate. Their research contributed to the understanding of the biochemistry of parasitic organisms (Yamakami & Hamajima, 1987).

Environmental Stress Research in Microbiology

Usui et al. (2007) characterized cysteine protease induced by oxidative stress in cells of Chlamydomonas sp. Strain W80. They used Boc-Val-Leu-Lys-MCA to study the response of this protease to oxidative stress, providing valuable information on stress responses in microorganisms (Usui et al., 2007).

Future Directions

While specific future directions for Boc-Val-Leu-Lys-MCA are not mentioned in the retrieved papers, its role as a sensitive substrate for plasmin suggests potential applications in biochemical assays and research related to plasmin activity .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLPXRKIIFWZLM-DPZBCOQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20994331
Record name 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20994331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-Leu-Lys-MCA

CAS RN

73554-84-4
Record name tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73554-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20994331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
433
Citations
H Kato, N ADACHI, Y OHNO… - The Journal of …, 1980 - academic.oup.com
… peptide, Boc-Val-LeuLys-MCA was also synthesized for comparison. This paper shows that the fluorogenic peptides Boc-Glu-Lys-Lys-MCA and Boc-Val-LeuLys-MCA are sensitive and …
Number of citations: 138 academic.oup.com
JJ Lee, Chen, ST Jiang - Journal of Agricultural and Food …, 1996 - ACS Publications
… Hydrolysis of Z-Phe-Arg-MCA and Boc-Val-Leu-Lys-MCA by cathepsin L-like had lower K m … μM - 1 min - 1 ) for the hydrolysis of Boc-Val-Leu-Lys-MCA. This property could be used to …
Number of citations: 18 pubs.acs.org
N Abe, A Baba, T Kadowaki, K Okamoto… - The journal of …, 2000 - academic.oup.com
… There was a nearly 20-fold increase in the kcJKm value of Kgp with the present substrates in comparison with the previous substrate, Boc-Val-Leu-Lys-MCA. Although the presence of …
Number of citations: 7 academic.oup.com
C Kawabata, E Ichishima - … and Physiology Part B: Biochemistry and …, 1997 - Elsevier
A new cysteine proteinase, salmon miltpain, was isolated and purified from the milt of chum salmon (Oncorhynchus keta). Native molecular mass was estimated as 67,000 by gel …
Number of citations: 12 www.sciencedirect.com
N Fukusen, Y Aoki - The journal of biochemistry, 1996 - academic.oup.com
Novel trypsin-like serine proteases (mouse trypsin-type serine proteases 1 and 2 [MTSP-1 and -2]) were purified to homogeneity from mouse spleen. Each protease consisted of a …
Number of citations: 7 academic.oup.com
M Ohkubo, K Osatomi, K Hara, T Ishihara… - … and Physiology Part B …, 2005 - Elsevier
… Unlike other marine fish MBSPs, white croaker MBSP considerably hydrolyzed Boc–Val–Leu–Lys–MCA and Boc–Glu–Lys–Lys–MCA. Some enzymatic characteristics including the …
Number of citations: 20 www.sciencedirect.com
K Shiraki, S Norioka, S Li… - The journal of …, 2002 - academic.oup.com
… was shown to be a more active enzyme than native API, the imidazole ring of His 210 is not indispensable for high lysylendopeptidase activity in the hydrolysis of Boc-Val-Leu-Lys-MCA. …
Number of citations: 15 academic.oup.com
H Ebina, Y Nagashima, S Ishizaki, T Taguchi - Food research international, 1995 - Elsevier
… 40C for hydrolysis of both casein and Boc-Val-Leu-Lys-MCA. … were determined using Boc-Val-Leu-Lys- MCA and casein … peaks with activity toward Boc-Val-LeuLys-MCA; one peak in …
Number of citations: 28 www.sciencedirect.com
S Iwanaga, T Morita, H Kato, T Harada… - Kinins—II: Biochemistry …, 1979 - Springer
… showed almost the same activity toward both Boc-Val-Leu-Lys-MCA and Boc-Glu-Lys-Lys-… complex has the activity to hydrolyze Boc-Val-Leu-Lys-MCA, but no activity toward Boc-Glu-…
Number of citations: 41 link.springer.com
MJ Cao, K Osatomi, H Pangkey, K Hara… - … and Physiology Part B …, 1999 - Elsevier
… Because Boc-Val-Leu-Lys-MCA also showed a lower K m , it appeared that the presence of Arg at P 1 was not a prerequisite for the higher enzyme-substrate affinity (lower K m ). The …
Number of citations: 28 www.sciencedirect.com

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